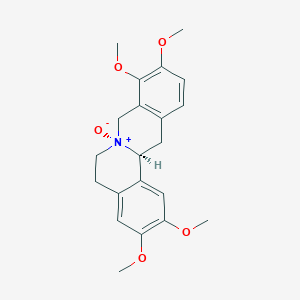

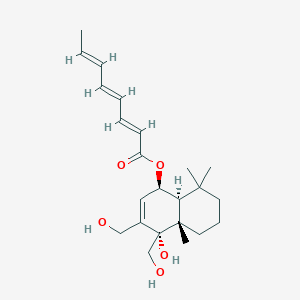

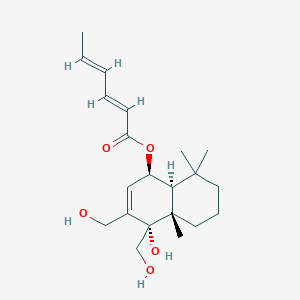

D-myo-Inositol-1,3,4-triphosphate (sodium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The inositol phosphates play a critical role as small, soluble second messengers in transmission of cellular signals. D-myo-Inositol-1,3,4-triphosphate (Ins(1,3,4)-P3) is one of several different inositol oligophosphate isomers implicated in signal transduction. Ins(1,3,4)-P3 acts through the inhibition of Ins(3,4,5,6)-P4 kinase activity to increase the cellular level of Ins(3,4,5,6)-P4 and thus inhibit calcium-activated chloride channels. The levels of Ins(1,3,4)-P3 are in turn regulated by the levels of cytosolic free calcium. The receptor-mediated activation of phospholipase C (PLC) can be seen as the initiating event in this cascade, since PLC generates Ins(1,4,5)-P3 which releases calcium from intracellular storage reservoirs, leading to a dramatic but transient increase in the cytosolic concentration of free calcium.

Applications De Recherche Scientifique

1. Soil Chemistry and Environmental Studies

D-myo-Inositol-1,3,4-triphosphate (sodium salt) has been studied in the context of soil chemistry. Research conducted by Cosgrove (1972) explored the chemical phosphorylation of myo-inositol and its role in the formation of inositol polyphosphates in soil, highlighting its potential environmental significance (Cosgrove, 1972).

2. Application in Conservation and Restoration

In the field of conservation and restoration, Šala et al. (2006) synthesized myo-inositol triphosphate and tetrakisphosphate from myo-inositol, demonstrating their effectiveness in preventing iron-gall-ink decay in cellulose items (Šala et al., 2006).

3. Plant Physiology and Salinity Tolerance

Nelson et al. (1999) investigated the role of myo-inositol in sodium uptake in salt-stressed ice plants, revealing a relationship between increased myo-inositol translocation and sodium uptake under stress (Nelson, Koukoumanos, Bohnert, 1999). Additionally, research on plant physiology has shown that myo-inositol derivatives are involved in plant responses to salinity, playing a role in cell signaling and membrane biogenesis (Nelson, Rammesmayer, Bohnert, 1998).

4. Medical Research and Therapeutic Applications

In the medical field, Przyklenk et al. (2005) found that pretreatment with D-myo-Inositol Trisphosphate reduces infarct size in rabbit hearts, suggesting its potential use in cardioprotection (Przyklenk, Maynard, Darling, Whittaker, 2005).

5. Nutritional and Biochemical Studies

In terms of nutrition and biochemistry, studies have focused on the interaction of myo-inositol phosphates with mineral elements, influencing their bioavailability in food (Persson, Türk, Nyman, Sandberg, 1998). Additionally, the role of myo-inositol in the pathogenesis of diabetic complications has been explored, highlighting its biochemical significance (Greene, Lattimer, Sima, 1987).

Propriétés

Formule moléculaire |

C6H12O15P3 · 3Na |

|---|---|

Poids moléculaire |

486 |

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2-,3+,4?,5?,6?;;;/m1.../s1 |

Clé InChI |

ZVCVTWVBDIPWPZ-WWKACLBASA-K |

SMILES |

O[C@H]1[C@@H](OP([O-])(O)=O)[C@H](O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@H]1OP([O-])(O)=O.[Na+].[Na+].[Na+] |

Synonymes |

Ins(1,3,4)-P3 (sodium salt); 1,3,4-IP3 (sodium salt) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.